molecular formula GaTe B1143640 GALLIUM TELLURIDE CAS No. 12024-27-0

GALLIUM TELLURIDE

Numéro de catalogue: B1143640
Numéro CAS: 12024-27-0
Poids moléculaire: 197.32
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Gallium telluride is a chemical compound composed of gallium and tellurium. It is classified as a metal telluride and is known for its semiconductor properties. At room temperature, this compound is an odorless, black, brittle crystalline solid. It crystallizes in a lattice structure and is a semiconductor of the III-VI type .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gallium telluride is most commonly synthesized through the solid-state reaction of trimethylgallium and a telluride oxide complex under high temperatures. Another method involves reacting elemental gallium and elemental tellurium at high temperatures .

Industrial Production Methods: In industrial settings, this compound can be produced by heating a mixture of bulk this compound crystals and lithium hydroboride to 350°C in an argon atmosphere.

Analyse Des Réactions Chimiques

Types of Reactions: Gallium telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form gallium oxide and tellurium dioxide.

    Reduction: It can be reduced using hydrogen gas to form elemental gallium and tellurium.

    Substitution: this compound can undergo substitution reactions with halogens to form gallium halides and tellurium halides.

Major Products: The major products formed from these reactions include gallium oxide, tellurium dioxide, elemental gallium, elemental tellurium, gallium halides, and tellurium halides .

Applications De Recherche Scientifique

Optoelectronic Devices

Gallium telluride is prominently used in optoelectronic devices due to its direct bandgap of approximately 1.67 eV in bulk form, which can be tuned through bandgap engineering. This property allows GaTe to be effective in photodetectors and light-emitting devices.

Case Study: Photodetectors

Research indicates that atomically thin this compound exhibits superior photodetection capabilities in visible frequencies. The material's unique carrier relaxation dynamics make it a prime candidate for applications in photodetectors, where fast response times are critical . The study highlights the potential for this compound to advance the development of high-performance optoelectronic devices.

Energy Conversion

This compound plays a crucial role in energy conversion technologies, particularly in solar cells and photocatalysis.

Photovoltaic Applications

This compound has been utilized in thin-film solar cells, where its high absorption coefficient and favorable electronic properties contribute to enhanced efficiency. Research demonstrates that GaTe can be effectively incorporated into composite structures to improve light absorption and charge transport .

Photocatalysis

Recent advancements have shown that this compound can be engineered to enhance photocatalytic activity. Defect engineering and interfacing with native oxides improve its performance for applications in hydrogen production and environmental remediation . A study detailed how GaTe-based materials demonstrated significant photocatalytic efficiency under visible light irradiation.

Thermoelectric Applications

This compound exhibits promising thermoelectric properties, making it suitable for applications in energy harvesting and refrigeration.

Thermoelectric Performance

Studies have indicated that GaTe's low thermal conductivity combined with its semiconducting nature allows for effective thermoelectric performance. The material's ability to convert temperature gradients into electrical energy has been explored for potential use in thermoelectric generators .

Lithium-Ion Batteries

This compound has been investigated as a material for lithium-ion battery anodes due to its high capacity and favorable electrochemical properties.

Case Study: Composite Anodes

A composite of this compound with titanium dioxide and carbon has shown excellent cycling stability and high rate capability as an anode material. The composite demonstrated a reversible specific capacity of 769 mAh/g after 300 cycles, indicating its potential for high-performance lithium-ion batteries .

Sensing Applications

The unique optical properties of this compound make it suitable for chemical sensing applications.

Chemical Sensors

Research has highlighted the use of this compound in developing sensors that can detect various gases and chemical substances. Its high photoresponsivity and short response times enhance the sensitivity of these sensors, making them applicable in environmental monitoring and industrial processes .

Summary Table of Applications

Application AreaKey PropertiesNotable Findings
Optoelectronic DevicesDirect bandgap, tunable propertiesSuperior photodetection capabilities in atomically thin films
Energy ConversionHigh absorption coefficientEffective in solar cells and enhanced photocatalytic activity
Thermoelectric DevicesLow thermal conductivityEffective energy harvesting capabilities
Lithium-Ion BatteriesHigh capacityComposite anode with excellent cycling stability
Chemical SensingHigh photoresponsivityEnhanced sensitivity for gas detection applications

Mécanisme D'action

The mechanism of action of gallium telluride involves its semiconductor properties. It has a high photoresponsivity and flexibility, making it suitable for use in optoelectronic devices. The van der Waals force between this compound multilayers and substrates is stronger than that between this compound interlayers, resulting in easy sliding and fracture of multilayers within this compound. This property is crucial for its applications in flexible electronics .

Comparaison Avec Des Composés Similaires

  • Gallium(III) oxide
  • Gallium(III) sulfide
  • Gallium(III) selenide
  • Gallium triiodide
  • Indium(III) telluride
  • Aluminium(III) telluride

Comparison: Gallium telluride is unique due to its high photoresponsivity and flexibility, which are not as pronounced in similar compounds. Additionally, its ability to form nanosheets through solid-state lithiation and exfoliation sets it apart from other metal tellurides .

Propriétés

Numéro CAS

12024-27-0

Formule moléculaire

GaTe

Poids moléculaire

197.32

Origine du produit

United States

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